Prenyl acetate

Beschreibung

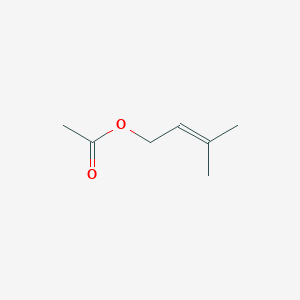

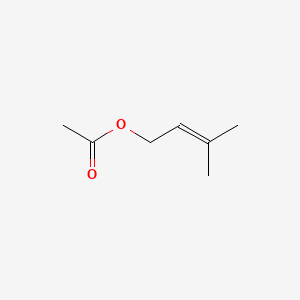

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-methylbut-2-enyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXIKYCPRDXIMQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCOC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9047128 | |

| Record name | 3,3-Dimethylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Liquid, Other Solid; Liquid, Liquid, Colourless liquid; Natural green apple banana aroma | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Prenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

151.00 to 152.00 °C. @ 752.00 mm Hg | |

| Record name | Isopentenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble to insoluble in water, Soluble (in ethanol) | |

| Record name | Prenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.911-0.922 | |

| Record name | Prenyl acetate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1805/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

1191-16-8 | |

| Record name | Prenyl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1191-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prenyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001191168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Buten-1-ol, 3-methyl-, 1-acetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethylallyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9047128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methyl-2-butenyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.392 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRENYL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7KOV03HGS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isopentenyl acetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029314 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Prenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of Prenyl acetate (B1210297) (CAS No. 1191-16-8). It includes a detailed summary of its key properties presented in a structured format, methodologies for experimental determination, and a visualization of its chemical synthesis pathway. This guide is intended to serve as a foundational resource for professionals in research and development.

Core Physicochemical Properties

Prenyl acetate, also known as 3-methyl-2-butenyl (B1208987) acetate, is an organic ester recognized for its characteristic fruity aroma, reminiscent of banana and pear.[1][2][3] It presents as a colorless liquid at room temperature.[1][2][4] The following table summarizes its key physicochemical parameters.

| Property | Value | References |

| Molecular Formula | C₇H₁₂O₂ | [1][5][6] |

| Molecular Weight | 128.17 g/mol | [1][4][5][7] |

| Density | 0.917 g/mL at 25 °C | [2][8][9] |

| 0.915 - 0.923 g/mL at 20 °C | [5] | |

| Boiling Point | 151-152 °C at 752 mmHg | [2][3][5][7] |

| 148-149 °C at 760 mmHg | [5][10] | |

| 142-144 °C | [1] | |

| Melting Point | -62.7 °C (estimate) | [2][3][8][11] |

| Refractive Index | 1.427 - 1.431 at 20 °C | [5][10] |

| 1.43 (lit., n20/D) | [2][8] | |

| Solubility | Water: Insoluble | [2][5][9][12] |

| Water: 1289 mg/L at 25 °C (est) | [5] | |

| Water: 4.3 g/L at 20 °C | [2][13] | |

| Alcohol: Soluble | [3][5][12] | |

| Vapor Pressure | 3.99 mmHg at 25 °C | [2][11] |

| 2.28 mmHg at 23 °C | [4][6] | |

| Flash Point | 49 °C (121 °F) | [2][3][4][5][8] |

| Log P (o/w) | 1.65 - 1.7 | [4][5][6][10] |

Experimental Protocols for Property Determination

The accurate determination of physicochemical properties is critical for the application and handling of chemical compounds. The following sections outline standard methodologies for measuring density, solubility, and refractive index.

The density of a liquid can be determined accurately through a straightforward volumetric measurement method.[14][15]

Apparatus:

-

Analytical balance

-

Graduated cylinder or pycnometer (density bottle) for higher precision

-

Thermometer

Procedure:

-

Mass of Empty Container: Carefully measure and record the mass of a clean, dry graduated cylinder or pycnometer on an analytical balance.[14][16]

-

Volume of Liquid: Add a precise volume of this compound to the container. When using a graduated cylinder, read the volume from the bottom of the meniscus at eye level to prevent parallax error.[14][17]

-

Mass of Filled Container: Weigh the container with the liquid and record the combined mass.[16]

-

Temperature: Measure and record the temperature of the liquid, as density is temperature-dependent.[15]

-

Calculation: The density (ρ) is calculated by subtracting the mass of the empty container from the mass of the filled container to find the mass of the liquid (m), and then dividing this by the measured volume (V).

-

Formula: ρ = m / V[14]

-

-

Replication: For improved accuracy, the measurement should be repeated multiple times, and the average value should be reported.[14][16]

The equilibrium solubility of a compound in a specific solvent is typically determined using the shake-flask method, which is considered a gold standard for its reliability.[18][19]

Apparatus:

-

Shake-flask or orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (chemically inert, e.g., PTFE)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable quantitative analytical instrument

Procedure:

-

Preparation: Add an excess amount of this compound (solute) to a known volume of the solvent (e.g., water, ethanol) in a flask. The presence of undissolved solid is necessary to ensure saturation is reached.[18][19]

-

Equilibration: Seal the flask and place it in a shaker at a constant, controlled temperature. The mixture is agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium between the dissolved and undissolved solute is achieved.[19]

-

Phase Separation: After equilibration, the undissolved solid must be separated from the saturated solution. This is typically done by allowing the solution to settle, followed by centrifugation to pellet the remaining solid.[18]

-

Filtration: Carefully draw the supernatant (the clear, saturated solution) and filter it using a syringe filter to remove any remaining microscopic particles. The filter material must be inert and not absorb the solute.[18]

-

Quantification: The concentration of this compound in the clear filtrate is then determined using a calibrated analytical method, such as HPLC. A calibration curve is created using standard solutions of known concentrations to ensure accurate measurement.[18]

-

Reporting: The solubility is reported in units of mass per volume (e.g., mg/mL or g/L) or molarity (mol/L) at the specified temperature.[18]

The refractive index, a measure of how light propagates through a substance, is a fundamental optical property. It can be measured using various techniques, including refractometry and interferometry.[20][21]

Apparatus:

-

Abbe refractometer (most common)

-

Light source (typically a sodium lamp, 589 nm)

-

Temperature-controlled water bath

Procedure:

-

Calibration: Calibrate the Abbe refractometer using a standard sample with a known refractive index, such as distilled water.

-

Sample Application: Place a few drops of this compound onto the clean, dry prism surface of the refractometer.

-

Temperature Control: Ensure the prisms are maintained at a constant, specified temperature (commonly 20°C) using the connected water bath, as refractive index is highly sensitive to temperature changes.

-

Measurement: Close the prisms and adjust the instrument until the boundary line (the line separating the light and dark fields) is sharp and centered in the crosshairs of the eyepiece.

-

Reading: Read the refractive index value directly from the instrument's calibrated scale.

-

Cleaning: Thoroughly clean the prism surfaces with a suitable solvent (e.g., ethanol (B145695) or isopropanol) and a soft lens tissue after the measurement.

Synthesis Pathway Visualization

This compound is synthesized via an esterification reaction. This process involves the reaction of an alcohol (prenol) with a carboxylic acid (acetic acid), typically in the presence of an acid catalyst.

References

- 1. This compound Manufacturer & Suppliers |ELAROMA-PAC G1 - Elchemy [elchemy.com]

- 2. Cas 1191-16-8,this compound | lookchem [lookchem.com]

- 3. This compound (1191-16-8) | Quality Chemical Dealer [chemicalbull.com]

- 4. ScenTree - this compound (CAS N° 1191-16-8) [scentree.co]

- 5. This compound, 1191-16-8 [thegoodscentscompany.com]

- 6. iff.com [iff.com]

- 7. This compound | C7H12O2 | CID 14489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. This compound Density: 0.917 Gram Per Millilitre (g/ml) at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]

- 10. This compound [flavscents.com]

- 11. Page loading... [wap.guidechem.com]

- 12. labsolu.ca [labsolu.ca]

- 13. This compound CAS#: 1191-16-8 [m.chemicalbook.com]

- 14. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 15. scribd.com [scribd.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. m.youtube.com [m.youtube.com]

- 18. benchchem.com [benchchem.com]

- 19. lup.lub.lu.se [lup.lub.lu.se]

- 20. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 21. pubs.aip.org [pubs.aip.org]

The Occurrence and Biosynthesis of Prenyl Acetate in the Plant Kingdom: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl acetate (B1210297), a volatile organic compound with a characteristic fruity, green, and slightly balsamic aroma, is a naturally occurring ester found in a variety of plant species. This technical guide provides a comprehensive overview of the known natural sources of prenyl acetate, its quantitative occurrence, and the current understanding of its biosynthetic pathways in plants. Detailed experimental protocols for the extraction and analysis of this compound are provided, along with a discussion of the key enzymes involved in its formation. This document aims to serve as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug discovery who are interested in the isolation, characterization, and potential applications of this compound.

Introduction

This compound (3-methyl-2-buten-1-yl acetate) is a monoterpenoid ester that contributes to the characteristic aroma of many flowers and fruits. Its pleasant scent has led to its use in the fragrance and flavor industries. Beyond its aromatic properties, the study of this compound and other volatile esters in plants is crucial for understanding plant-insect interactions, defense mechanisms, and the overall biochemical machinery of plant secondary metabolism. This guide synthesizes the current knowledge on the natural occurrence and biosynthesis of this compound, providing a technical foundation for further research and development.

Natural Sources and Quantitative Occurrence of this compound

This compound has been identified as a volatile component in a diverse range of plant species, from fragrant flowers to tropical fruits. While its presence is widely reported, comprehensive quantitative data across different species and cultivars remains an area of active research. The following table summarizes the currently available quantitative information on the occurrence of this compound in various plants.

| Plant Species | Family | Plant Part | Concentration/Abundance | Reference(s) |

| Cananga odorata (Ylang-Ylang) | Annonaceae | Flowers (Essential Oil) | 0.02% - 0.89% | [1] |

| Rosa hybrida (Rose) | Rosaceae | Flowers (Volatiles) | Detected, but not a major acetate ester in the studied cultivar 'Fragrant Cloud'. Geranyl acetate and citronellyl acetate are more abundant. | [2] |

| Solanum lycopersicum (Tomato) | Solanaceae | Fruit | Reported as a volatile component. | [3] |

| Pandanus tectorius (Hala) | Pandanaceae | Fruit | Isothis compound (an isomer) has been reported as a constituent. | [4] |

| Pyrus pyrifolia (Asian Pear) | Rosaceae | Fruit | Detected, but not quantified. | [5] |

| Berberis asiatica | Berberidaceae | Not specified | Identified as a phytochemical component. |

Note: The concentration of volatile compounds can vary significantly based on factors such as the specific cultivar, geographical location, stage of development, and the extraction method employed.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is a multi-step process that originates from the fundamental building blocks of isoprenoid metabolism and culminates in an esterification reaction. The pathway can be broadly divided into the synthesis of the prenyl alcohol precursor and its subsequent acetylation.

Synthesis of the Isoprenoid Precursor: Prenol

The five-carbon alcohol precursor of this compound, prenol (3-methyl-2-butenol), is derived from the isoprenoid biosynthesis pathway. In plants, two distinct pathways produce the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP): the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.[6][7][8][9][10] DMAPP is the direct precursor to prenol. The conversion of DMAPP to prenol is catalyzed by specific phosphatases, although the precise enzymes responsible for this step in the context of volatile ester biosynthesis are not yet fully characterized.

Esterification: The Role of Alcohol Acyltransferases (AATs)

The final step in the formation of this compound is the esterification of prenol with an acetyl group, which is donated by acetyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[11][12][13][14][15][16] AATs belong to the large BAHD (BEAT, AHCT, HCBT, and DAT) superfamily of acyltransferases.[11][12]

The general reaction is as follows:

Prenol + Acetyl-CoA ⇌ this compound + Coenzyme A

While an AAT with specific activity for prenol has not been extensively characterized, studies on homologous enzymes in other plants, such as the geraniol/citronellol acetyltransferase (RhAAT1) in roses, provide a strong model for this reaction.[2] These enzymes often exhibit a degree of substrate promiscuity, being able to utilize a range of alcohols and acyl-CoAs to produce a variety of esters.

Regulatory Mechanisms

The production of volatile esters like this compound is tightly regulated and often coincides with specific developmental stages, such as flower anthesis or fruit ripening.[2][17][18][19] The regulation occurs at multiple levels, including:

-

Transcriptional Regulation: The expression of genes encoding key biosynthetic enzymes, particularly AATs and enzymes in the isoprenoid pathway, is often upregulated during periods of high volatile emission.[2][17][19]

-

Substrate Availability: The production of this compound is also dependent on the cellular pools of its precursors, prenol and acetyl-CoA. The availability of these substrates can be a limiting factor in the biosynthesis.[19]

-

Signaling Pathways: Plant hormones such as ethylene (B1197577) and jasmonic acid have been implicated in the regulation of volatile ester biosynthesis, suggesting complex signaling cascades that control the expression of the necessary enzymes.

Experimental Protocols

The following sections provide detailed methodologies for the extraction and analysis of this compound from plant tissues.

Extraction of this compound: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and non-destructive method for the analysis of volatile and semi-volatile compounds from plant tissues.[20][21][22][23][24]

Materials:

-

Solid-Phase Microextraction (SPME) fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS))

-

SPME fiber holder

-

Headspace vials (e.g., 20 mL) with PTFE/silicone septa

-

Heating block or water bath

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Sample Preparation: Accurately weigh a known amount of fresh plant material (e.g., 1-2 g of flower petals or fruit tissue) and place it into a headspace vial.

-

Internal Standard (Optional but Recommended): For quantitative analysis, add a known amount of an internal standard (e.g., a non-native, structurally similar ester like heptyl acetate) to the vial.

-

Vial Sealing: Immediately seal the vial with the screw cap containing the PTFE/silicone septum.

-

Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

SPME Fiber Exposure: Manually or with an autosampler, insert the SPME fiber through the septum into the headspace of the vial, ensuring the fiber does not touch the sample. Expose the fiber for a predetermined time (e.g., 30-60 minutes) to allow for the adsorption of the volatile compounds.

-

Desorption and GC-MS Analysis: Retract the fiber into the needle and immediately insert it into the heated injection port of the GC-MS. Desorb the analytes from the fiber onto the GC column by exposing the fiber in the injector for a specific time (e.g., 2-5 minutes) at a high temperature (e.g., 250 °C).

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the standard analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[25][26]

Instrumentation and Conditions (Example):

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 5 °C/min to 150 °C.

-

Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

-

Quantification:

-

Calibration Curve: Prepare a series of standard solutions of authentic this compound of known concentrations. Analyze these standards using the same GC-MS method to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Analyze the extracted samples using the same GC-MS method.

-

Concentration Calculation: Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum. Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve. If an internal standard was used, calculate the concentration based on the ratio of the peak area of this compound to the peak area of the internal standard.

Visualizations

Biosynthetic Pathway of this compound

Caption: Generalized biosynthetic pathway of this compound in plants.

Experimental Workflow for this compound Analysis

Caption: Workflow for the analysis of this compound from plant samples.

Conclusion

This compound is a naturally occurring monoterpenoid ester that contributes to the aromatic profile of a variety of plant species. Its biosynthesis follows the general pathway of isoprenoid-derived volatile esters, involving the formation of prenol from the isoprenoid pathway and subsequent esterification by an alcohol acyltransferase. While the presence of this compound has been confirmed in several plants, there is a need for more extensive quantitative studies to understand its distribution and the factors influencing its production. The experimental protocols and biosynthetic insights provided in this guide offer a foundation for researchers to further explore the fascinating world of plant volatile compounds and their potential applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Volatile Ester Formation in Roses. Identification of an Acetyl-Coenzyme A. Geraniol/Citronellol Acetyltransferase in Developing Rose Petals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H12O2 | CID 14489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Current Development in Isoprenoid Precursor Biosynthesis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Two distinct pathways for essential metabolic precursors for isoprenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. edepot.wur.nl [edepot.wur.nl]

- 13. Plant prenyltransferases: Diversity, catalytic activities, mechanisms, and application in heterologous production of prenylated natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Probing specificities of alcohol acyltransferases for designer ester biosynthesis with a high-throughput microbial screening platform - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Substrate specificity of alcohol acyltransferase from strawberry and banana fruits [agris.fao.org]

- 16. researchgate.net [researchgate.net]

- 17. An Update on the Function, Biosynthesis and Regulation of Floral Volatile Terpenoids [mdpi.com]

- 18. Chemistry, biosynthesis and biology of floral volatiles: roles in pollination and other functions - Natural Product Reports (RSC Publishing) DOI:10.1039/D3NP00024A [pubs.rsc.org]

- 19. Dynamic histone acetylation in floral volatile synthesis and emission in petunia flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 20. asianpubs.org [asianpubs.org]

- 21. asianpubs.org [asianpubs.org]

- 22. researchgate.net [researchgate.net]

- 23. Headspace solid-phase microextraction method for extracting volatile constituents from the different parts of Saudi Anethum graveolens L. and their antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. A rapid method for quantifying free and bound acetate based on alkylation and GC-MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 26. benchchem.com [benchchem.com]

A Technical Guide to the Biosynthesis of Prenyl Acetate in Aromatic Plants

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of prenyl acetate (B1210297), a significant volatile ester contributing to the characteristic aroma of many plants. The document outlines the core enzymatic reactions, presents quantitative data, details relevant experimental protocols, and visualizes the key pathways and workflows to support advanced research and development in phytochemistry and drug discovery.

Introduction: The Significance of Prenyl Acetate

This compound (3-methyl-2-buten-1-yl acetate) is a naturally occurring ester found in various aromatic plants, contributing fruity and floral notes to their essential oils. It is a monoterpenoid ester, valued in the fragrance and flavor industries and a subject of interest for its potential biological activities. Understanding its biosynthesis is crucial for applications ranging from the metabolic engineering of scent profiles in plants to the synthesis of novel bioactive compounds. The formation of this compound is primarily a result of the esterification of prenol (also known as 3-methyl-2-buten-1-ol) with an acetyl group donor.

The Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-stage process that begins with the universal terpene precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids or the mevalonate (B85504) (MVA) pathway in the cytosol. The final, decisive step in the formation of volatile esters like this compound is catalyzed by alcohol acyltransferases (AATs).[1][2][3]

The key steps are:

-

Formation of Geranyl Pyrophosphate (GPP): In the plastids, GPP is synthesized from the condensation of IPP and DMAPP.[4]

-

Formation of Prenol: Terpene synthases (TPSs) can convert GPP into various monoterpenes, including prenol.[4]

-

Esterification: An Alcohol Acyltransferase (AAT) catalyzes the transfer of an acetyl group from acetyl-CoA to prenol, forming this compound and releasing Coenzyme A (CoA).[2][3] This reaction is the final step in the pathway.[1][3]

References

- 1. Frontiers | Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. Alcohol Acyltransferase Is Involved in the Biosynthesis of C6 Esters in Apricot (Prunus armeniaca L.) Fruit - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Genome-Wide Identification and Expression Analysis of Terpene Synthase Genes in Cymbidium faberi - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Prenyl Acetate for Researchers and Drug Development Professionals

Introduction

Prenyl acetate (B1210297), also known by its IUPAC name 3-methylbut-2-enyl acetate, is an organic compound with the CAS number 1191-16-8.[1][2] It is a naturally occurring ester found in various essential oils, contributing to the fruity and pleasant aroma of many plants.[1] Beyond its traditional use in the fragrance and flavor industries, recent scientific interest has been directed towards its potential pharmacological activities, particularly its antioxidant and anti-inflammatory properties. This guide provides a comprehensive overview of prenyl acetate, focusing on its chemical identity, synthesis, physico-chemical properties, and putative biological mechanisms of action, tailored for an audience in research and drug development.

Chemical Identification and Nomenclature

-

CAS Number: 1191-16-8

-

IUPAC Name: 3-methylbut-2-enyl acetate[2]

-

Synonyms: Isothis compound, 3,3-dimethylallyl acetate, 3-methyl-2-buten-1-yl acetate.

Physico-Chemical Properties

A summary of the key physico-chemical properties of this compound is presented in the table below. This data is essential for its handling, formulation, and analytical characterization.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Odor | Fruity, pear-like, green | |

| Boiling Point | 151-152 °C at 752 mmHg | |

| Density | 0.917 g/mL at 25 °C | |

| Refractive Index | 1.43 at 20°C | [1] |

| Solubility | Insoluble in water; soluble in alcohol | [] |

| Flash Point | 49 °C | [1] |

| logP | 1.8 |

Experimental Protocols

This section details the methodologies for the chemical synthesis and potential biological evaluation of this compound.

Chemical Synthesis of this compound

This compound is typically synthesized via the esterification of prenol (3-methyl-2-buten-1-ol) with an acetylating agent. A common laboratory-scale protocol is as follows:

Materials:

-

Prenol (3-methyl-2-buten-1-ol)

-

Acetic anhydride (B1165640)

-

Anhydrous sodium acetate

-

Deionized water

-

Anhydrous sodium carbonate

-

Anhydrous magnesium sulfate

-

Dichloromethane (or other suitable organic solvent)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask, add acetic anhydride and a catalytic amount of anhydrous sodium acetate.

-

Begin stirring the mixture and heat it to approximately 100 °C.

-

Slowly add prenol dropwise to the reaction mixture while maintaining the temperature between 100-110 °C.

-

After the addition is complete, continue the reaction under reflux for 2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Add a sufficient amount of deionized water to the flask and transfer the mixture to a separatory funnel.

-

Shake the funnel and allow the layers to separate. Remove the lower aqueous layer.

-

Wash the organic layer with a saturated solution of sodium carbonate to neutralize any remaining acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be further purified by fractional distillation under reduced pressure.

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol describes a common method to evaluate the antioxidant potential of a compound like this compound by measuring its ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (or other suitable solvent)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of this compound and ascorbic acid in methanol.

-

In a 96-well microplate, add a fixed volume of the DPPH solution to each well.

-

Add an equal volume of the different concentrations of this compound or ascorbic acid to the wells. A control well should contain only the DPPH solution and methanol.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at a wavelength of approximately 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

-

The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.

In Vitro Anti-Inflammatory Activity Assessment: Inhibition of Nitric Oxide Production in Macrophages

This protocol outlines a method to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Materials:

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with FBS and antibiotics

-

Lipopolysaccharide (LPS)

-

This compound

-

Dexamethasone (B1670325) (positive control)

-

Griess Reagent

-

Cell culture plates

-

CO₂ incubator

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a CO₂ incubator.

-

The following day, treat the cells with various non-toxic concentrations of this compound or dexamethasone for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production. A control group should be left unstimulated.

-

After the incubation period, collect the cell culture supernatant.

-

Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatant using the Griess Reagent, following the manufacturer's instructions. This typically involves mixing the supernatant with the Griess Reagent and measuring the absorbance at around 540 nm.

-

A standard curve using known concentrations of sodium nitrite should be prepared to quantify the amount of nitrite in the samples.

-

The percentage of inhibition of NO production is calculated by comparing the nitrite levels in the treated groups to the LPS-stimulated control group.

Mandatory Visualizations

Putative Anti-Inflammatory and Antioxidant Signaling Pathway

The anti-inflammatory and antioxidant effects of many natural compounds, including those with prenyl groups, are often attributed to their ability to modulate key signaling pathways involved in the cellular stress response. A plausible mechanism for this compound involves the inhibition of the NF-κB and MAPK signaling cascades.

Caption: Putative mechanism of this compound in mitigating inflammation and oxidative stress.

Experimental Workflow for Synthesis and Bioactivity Screening

The following diagram illustrates a logical workflow for the synthesis of this compound and its subsequent screening for biological activity, a common process in early-stage drug discovery.

Caption: Experimental workflow for the synthesis and bioactivity screening of this compound.

References

Molecular structure and formula of 3-methyl-2-butenyl acetate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-methyl-2-butenyl (B1208987) acetate (B1210297), also known as prenyl acetate. It details the molecule's chemical structure, physicochemical properties, and characteristic spectroscopic data. A detailed experimental protocol for its synthesis via Fischer esterification is provided. While primarily utilized in the flavor and fragrance industries, this document also explores the compound's relevance to drug development and biomedical research, focusing on the known biological activities associated with its constituent prenyl functional group, such as anti-inflammatory and antioxidant effects. Safety and handling protocols are also outlined.

Molecular Identity and Structure

3-Methyl-2-butenyl acetate is a carboxylic ester recognized for its characteristic fruity aroma. It is an organic compound found in various plants and is a component of the alarm pheromone for certain bee species.

-

Synonyms : this compound, 3,3-Dimethylallyl acetate, Isopent-2-enyl acetate[1][2]

-

Chemical Structure :

Figure 1: 2D Chemical Structure of 3-methyl-2-butenyl acetate.

Physicochemical Properties

3-Methyl-2-butenyl acetate is a colorless liquid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Colorless liquid with a sweet, fruity (banana, pear) odor | [5] |

| Boiling Point | 142-152 °C @ 760 mmHg | [5] |

| Density | ~0.917 g/mL at 25 °C | |

| Solubility | Insoluble in water; soluble in alcohol and other organic solvents. | [5] |

| Refractive Index (n²⁰/D) | ~1.424 - 1.430 | |

| Flash Point | ~49 °C (120 °F) | |

| Vapor Pressure | 2.6 hPa at 20 °C |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and purity assessment of 3-methyl-2-butenyl acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Note: The following are predicted chemical shifts based on the molecular structure. Experimental values should be obtained in a suitable deuterated solvent (e.g., CDCl₃) for confirmation.

¹H NMR (Predicted)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~5.30 | t (J ≈ 7 Hz) | 1H | -CH=C(CH₃)₂ |

| ~4.55 | d (J ≈ 7 Hz) | 2H | -O-CH₂-CH= |

| ~2.05 | s | 3H | CH₃-C(=O)- |

| ~1.75 | s | 3H | =C(CH₃)₂ (cis) |

| ~1.70 | s | 3H | =C(CH₃)₂ (trans) |

¹³C NMR (Predicted in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~170.5 | C =O |

| ~139.0 | =C (CH₃)₂ |

| ~118.5 | -C H= |

| ~61.0 | -O-C H₂- |

| ~25.5 | =C(C H₃)₂ (trans) |

| ~21.0 | C H₃-C(=O)- |

| ~18.0 | =C(C H₃)₂ (cis) |

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of 3-methyl-2-butenyl acetate shows characteristic fragmentation patterns. The molecular ion peak (M⁺) at m/z 128 is often weak or absent.

| m/z | Relative Intensity | Proposed Fragment |

| 69 | High | [C₅H₉]⁺ (Prenyl cation, often the base peak) |

| 68 | Moderate | [C₅H₈]⁺ (Loss of H from prenyl cation) |

| 43 | High | [CH₃CO]⁺ (Acetyl cation) |

| 41 | Moderate | [C₃H₅]⁺ (Allyl cation) |

Synthesis Protocol: Fischer Esterification

3-Methyl-2-butenyl acetate is readily synthesized by the acid-catalyzed Fischer esterification of 3-methyl-2-buten-1-ol (B147165) (prenol) with glacial acetic acid.

Materials and Reagents

-

3-methyl-2-buten-1-ol (Prenol)

-

Glacial Acetic Acid (in excess)

-

Concentrated Sulfuric Acid (H₂SO₄) (catalyst)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Diethyl ether or Ethyl Acetate (for extraction)

Experimental Procedure

-

Reaction Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methyl-2-buten-1-ol (1.0 eq) and glacial acetic acid (3.0 eq).

-

Catalyst Addition : While stirring, slowly and carefully add concentrated sulfuric acid (approx. 3-5 mol% relative to the alcohol). The addition is exothermic.

-

Reflux : Heat the reaction mixture to reflux (typically ~100-115 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching : After cooling to room temperature, transfer the mixture to a separatory funnel. Dilute with deionized water and an organic solvent (e.g., diethyl ether).

-

Neutralization : Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the excess acetic acid and the sulfuric acid catalyst. Repeat until CO₂ evolution ceases.

-

Washing : Wash the organic layer with saturated brine to remove residual water and salts.

-

Drying and Filtration : Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

-

Purification : Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by fractional distillation under reduced pressure to yield pure 3-methyl-2-butenyl acetate.

Relevance in Drug Development and Research

While 3-methyl-2-butenyl acetate is primarily known as a fragrance and flavor agent, its chemical structure contains a prenyl group (a 3-methyl-2-butenyl moiety), which is a key pharmacophore in numerous natural products with significant biological activities.

The introduction of a prenyl group to a molecule (prenylation) can significantly enhance its therapeutic properties by increasing its lipophilicity. This modification often improves the molecule's ability to cross cell membranes and interact with biological targets. Research has shown that prenylated compounds, particularly flavonoids and phenols, exhibit a range of potent biological effects.

-

Anti-inflammatory and Antioxidant Activity : The prenyl moiety is associated with enhanced anti-inflammatory and antioxidant properties. Prenylated compounds can modulate inflammatory pathways, such as inhibiting cyclooxygenases (COX) and lipoxygenases (LOX), and reducing the production of nitric oxide and other inflammatory mediators. One company notes that this compound itself exhibits promising antioxidant and anti-inflammatory activities, with ongoing research into its therapeutic potential.

-

Anticancer Potential : The increased lipophilicity and membrane affinity conferred by the prenyl group can lead to enhanced cytotoxic activity against various cancer cell lines.

-

As a Synthetic Building Block : For drug development professionals, 3-methyl-2-butenyl acetate and its parent alcohol (prenol) are valuable building blocks for the synthesis of more complex molecules. The prenyl group can be incorporated into lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles.

Therefore, 3-methyl-2-butenyl acetate serves not only as a simple ester but also as a model compound and synthetic precursor for exploring the therapeutic potential of prenylated molecules in areas like oncology, immunology, and neurodegenerative disease research.

Safety and Handling

3-Methyl-2-butenyl acetate is a flammable liquid and should be handled with appropriate care in a laboratory setting.

-

Hazard Statements : H226: Flammable liquid and vapor.

-

Precautionary Statements :

-

P210 : Keep away from heat, sparks, open flames, and hot surfaces. No smoking.

-

P233 : Keep container tightly closed.

-

P240 : Ground/bond container and receiving equipment.

-

P280 : Wear protective gloves, eye protection, and face protection.

-

-

Handling : Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Take precautionary measures against static discharge.

-

Storage : Store in a cool, dry, well-ventilated place away from ignition sources. Keep the container tightly sealed.

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

Potential Biological Activities of Prenyl Acetate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenyl acetate (B1210297) (3-methyl-2-butenyl acetate), a naturally occurring ester found in various essential oils, is recognized for its characteristic fruity aroma and is widely utilized in the flavor and fragrance industries.[1][2] Beyond its organoleptic properties, preliminary research suggests that prenyl acetate possesses promising bioactive potential, particularly in the realms of antioxidant and anti-inflammatory activities.[][4] However, a comprehensive review of publicly available literature reveals a notable scarcity of in-depth, quantitative studies on its specific biological effects. This technical guide consolidates the currently available toxicological data for this compound, outlines its known and potential biological activities by drawing context from related prenylated and acetate-containing compounds, and provides standardized experimental protocols for researchers seeking to investigate its therapeutic potential. Furthermore, this document presents visualizations of key concepts and experimental workflows to facilitate a deeper understanding and guide future research endeavors.

Introduction to this compound

This compound is an organic compound classified as an ester of prenol and acetic acid.[5] It is a colorless liquid with a fruity odor reminiscent of banana and pear.[][6] While its primary commercial application lies in the formulation of flavors and fragrances, the structural components of this compound—the prenyl group and the acetate moiety—are individually associated with a wide range of biological activities. The prenyl group, a derivative of isoprene, is a key component of many bioactive natural products, and its addition to molecules (prenylation) is known to enhance their therapeutic properties.[7] This has spurred interest in the potential pharmacological profile of simpler prenylated compounds like this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1191-16-8 | [8] |

| Molecular Formula | C₇H₁₂O₂ | [] |

| Molecular Weight | 128.17 g/mol | [] |

| Appearance | Colorless liquid | [9] |

| Odor | Fruity, sweet, banana-like | [] |

| Boiling Point | 151-152 °C at 752 mmHg | |

| Density | 0.917 g/mL at 25 °C | |

| Refractive Index | n20/D 1.43 | |

| Solubility | Insoluble in water; soluble in alcohol | [] |

Synthesis of this compound

This compound is typically synthesized via the esterification of prenol (3-methyl-2-buten-1-ol) with acetic acid. This reaction can be optimized by using acetic anhydride (B1165640) or chloroacetic acid to achieve higher yields.[6]

Documented Biological and Toxicological Data

While extensive data on the specific biological activities of this compound are limited, toxicological studies have been conducted to establish its safety profile for commercial use.

Toxicology Profile

The acute toxicity of this compound has been evaluated in animal models. The available data are summarized in Table 2. The compound exhibits low acute toxicity via oral and dermal routes.

Table 2: Acute Toxicity of this compound

| Test | Species | Route | Value | Reference(s) |

| LD₅₀ | Rat | Oral | ~3,000 mg/kg | [10] |

| LD₅₀ | Rabbit | Dermal | > 5,000 mg/kg | [11] |

Ecotoxicology Data

This compound is classified as harmful to aquatic life.

Table 3: Aquatic Toxicity of this compound

| Test | Species | Duration | Value | Reference(s) |

| LC₅₀ | Brachydanio rerio (Zebra fish) | 96 h | 23.5 mg/L | [10] |

| EC₅₀ | Daphnia magna (Water flea) | 48 h | 64.3 mg/L | [10] |

Potential Biological Activities

Biological Context and Potential Mechanisms of Action

To understand the potential biological activities of this compound, it is useful to examine the roles of its constituent parts: the prenyl group and the acetate moiety.

The Significance of the Prenyl Group

Protein prenylation is a post-translational modification where a prenyl group is attached to a cysteine residue of a target protein. This process is crucial for mediating protein-protein interactions and anchoring proteins to cell membranes, which is essential for their function in various signaling pathways.[12] Dysregulation of protein prenylation is implicated in diseases such as cancer.[13] The presence of a prenyl group in small molecules can enhance their lipophilicity, potentially increasing their ability to cross cell membranes and interact with intracellular targets.[7]

Potential Anti-inflammatory and Anticancer Signaling Pathways

While no specific signaling pathways have been elucidated for this compound, based on the activities of structurally related compounds like bornyl acetate and other prenylated molecules, several pathways can be hypothesized as potential targets. For instance, bornyl acetate has been shown to inhibit the NF-κB and MAPK signaling pathways, which are critical in inflammation and cancer. Acetate itself has been shown to modulate inflammatory signaling in microglia.

Below is a hypothetical signaling pathway illustrating potential anti-inflammatory mechanisms of action for this compound, warranting experimental validation.

Recommended Experimental Protocols for a Bioactivity Screening

For researchers aiming to investigate the biological activities of this compound, a systematic screening approach is recommended. The following section details standardized protocols for assessing its cytotoxic, anti-inflammatory, antimicrobial, and antioxidant properties.

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability.

-

Cell Seeding: Plate cancer cell lines (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the culture medium. Replace the existing medium with 100 µL of the medium containing different concentrations of this compound. Include vehicle controls (medium with DMSO) and untreated controls.

-

Incubation: Incubate the plates for 24, 48, or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in LPS-stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

-

Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

-

Griess Assay: Collect 50 µL of the cell culture supernatant and mix it with 50 µL of Griess reagent A and 50 µL of Griess reagent B.

-

Data Acquisition: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Assay: Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans) in a suitable broth.

-

Microdilution: In a 96-well plate, perform serial two-fold dilutions of this compound in the broth.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

-

Data Acquisition: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.

Antioxidant Assay: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable free radical DPPH.

-

Reagent Preparation: Prepare a stock solution of DPPH (0.5 mM) in methanol (B129727) and various concentrations of this compound.

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Data Acquisition: Measure the decrease in absorbance at 517 nm.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.

Conclusion and Future Directions

This compound is a compound of interest due to its prevalence in natural sources and the bioactive potential suggested by its chemical structure. While current literature provides a foundational toxicological profile, it lacks specific, quantitative data on its anticancer, anti-inflammatory, and antimicrobial activities. The general claims of its antioxidant and anti-inflammatory properties, however, provide a strong rationale for further investigation.

This technical guide serves as a consolidated resource of the existing knowledge on this compound and provides a clear roadmap for future research. The experimental protocols and conceptual frameworks presented here are intended to empower researchers to systematically explore the therapeutic potential of this simple yet intriguing molecule. Future studies should focus on generating robust quantitative data for its various biological activities and elucidating the specific molecular targets and signaling pathways involved. Such research will be crucial in determining whether this compound can be developed into a valuable agent in the fields of pharmaceuticals and nutraceuticals.

References

- 1. DSpace [researchrepository.ul.ie]

- 2. Plant Compound: 3-Methyl-2-butenyl acetate | C7H12O2) [pherobase.com]

- 4. This compound | 1191-16-8 | BAA19116 | Biosynth [biosynth.com]

- 5. CAS 1191-16-8: Acetato de prenilo | CymitQuimica [cymitquimica.com]

- 6. ScenTree - this compound (CAS N° 1191-16-8) [scentree.co]

- 7. 3-Methyl-2-butenyl Acetate 1191-16-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | C7H12O2 | CID 14489 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound Manufacturer & Suppliers |ELAROMA-PAC G1 - Elchemy [elchemy.com]

- 10. download.basf.com [download.basf.com]

- 11. This compound, 1191-16-8 [thegoodscentscompany.com]

- 12. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of the Baking Process on the Chemical Composition, Sensory Quality, and Bioactivity of Tieguanyin Oolong Tea - PMC [pmc.ncbi.nlm.nih.gov]

Prenyl Acetate: A Comprehensive Technical Guide to Safety, Handling, and MSDS Information

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for prenyl acetate (B1210297). The following sections detail its physical and chemical properties, toxicological data, safety protocols, and emergency procedures, presented in a clear and accessible format to ensure safe laboratory practices.

Chemical and Physical Properties

Prenyl acetate, also known as 3-methyl-2-butenyl (B1208987) acetate, is a colorless liquid with a characteristic fruity odor reminiscent of pears and bananas.[1] It is primarily used as a flavoring agent in the food industry and as a fragrance component in perfumes and cosmetics.[1][2][3]

| Property | Value | References |

| Chemical Formula | C₇H₁₂O₂ | [1][2][3][4] |

| Molecular Weight | 128.17 g/mol | [1][3][4] |

| CAS Number | 1191-16-8 | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Odor | Fruity | [1] |

| Boiling Point | 151-152 °C at 752 mmHg | [5] |

| Flash Point | 49 °C (120.2 °F) - closed cup | [4][6] |

| Density | 0.917 g/mL at 25 °C | [5] |

| Vapor Pressure | 3.99 mm Hg at 25 °C | [7] |

| Solubility | Insoluble in water | [7][8] |

| Auto-ignition Temperature | >300 °C | [9] |

Toxicological Information

This compound is considered to have low acute toxicity.[9] However, it is classified as a flammable liquid and may be harmful if swallowed.[2][7] It can cause mild skin and eye irritation.[2][7]

| Toxicity Endpoint | Species | Route | Value | References |

| LD₅₀ (Acute Oral Toxicity) | Rat | Oral | ~3,000 mg/kg | [9][10][11][12] |

| LD₅₀ (Acute Dermal Toxicity) | Rabbit | Dermal | > 5,000 mg/kg | [11] |

| Skin Irritation | Rabbit | Dermal | Mild irritant | [7] |

| Eye Irritation | - | - | Mild irritant | [2][7] |

| Skin Sensitization | Guinea Pig | Dermal | Non-sensitizing (Buehler test) | [9] |

| Skin Sensitization | Human | Dermal | Non-sensitizing (Maximization Test) | [9] |

| Aquatic Toxicity (LC₅₀, 96h) | Brachydanio rerio (Zebrafish) | - | 23.5 mg/L | [9] |

| Aquatic Toxicity (EC₅₀, 48h) | Daphnia magna (Water Flea) | - | 64.3 mg/L | [9] |

Hazard Identification and GHS Classification

This compound is classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

-

Physical Hazards: Flammable liquid and vapor (Category 3).[2][9]

-

Health Hazards: May be harmful if swallowed (Acute toxicity, Oral, Category 5).[9] Causes mild skin irritation.[2][7] Causes mild eye irritation.[2][7]

-

Environmental Hazards: Harmful to aquatic life (Acute aquatic toxicity, Category 3).[9]

Hazard Statements:

Experimental Protocols

The toxicological data presented above are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key toxicity tests.

Acute Oral Toxicity (OECD Guideline 401)

This test determines the short-term oral toxicity of a substance.[13]

-

Test Species: Typically rats.[13]

-

Procedure: A single dose of the test substance is administered orally to a group of fasted animals.[13] The animals are observed for up to 14 days for signs of toxicity and mortality.[13]

-

Endpoint: The LD₅₀ (Lethal Dose, 50%) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[14]

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.[10]

-

Test Species: Typically albino rabbits.[10]

-

Procedure: A small amount of the test substance is applied to a shaved patch of skin on the animal's back and covered with a gauze patch for a specified period (usually 4 hours).[7][10] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals.[7][10]

-

Endpoint: The severity of the skin reaction is scored, and the substance is classified based on the degree of irritation.[10]

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline evaluates the potential of a substance to cause eye irritation or damage.

-

Test Species: Typically albino rabbits.

-

Procedure: A small amount of the substance is instilled into the conjunctival sac of one eye of the animal. The eye is then observed for signs of corneal opacity, iritis, conjunctival redness, and chemosis at specific time points.

-

Endpoint: The severity of the eye reaction is scored to determine the irritation potential.

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the acute toxicity of a substance to fish.[15][16][17][18]

-

Test Species: Commonly Zebrafish (Brachydanio rerio).[15][17]

-

Procedure: Fish are exposed to various concentrations of the test substance in water for a 96-hour period.[15][17][18] Mortalities are recorded at 24, 48, 72, and 96 hours.[16]

-

Endpoint: The LC₅₀ (Lethal Concentration, 50%) is calculated, which is the concentration of the substance that is lethal to 50% of the test fish over the exposure period.[17]

Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)

This test assesses the acute toxicity of a substance to aquatic invertebrates.[3][9][19][20]

-

Procedure: Young daphnids are exposed to a range of concentrations of the test substance for 48 hours.[3][9][19] The number of immobilized daphnids is recorded at 24 and 48 hours.[9]

-

Endpoint: The EC₅₀ (Effective Concentration, 50%) is determined, which is the concentration that causes immobilization in 50% of the daphnids.[9]

Skin Sensitization: Buehler Test (OECD Guideline 406)

This is a method to screen for substances that may cause skin sensitization.[1][5][8][11]

-

Procedure: The test involves an induction phase where the substance is applied topically to the skin, followed by a challenge phase after a rest period. The skin reactions in the test animals are compared to those in a control group.[5][11]

-

Endpoint: The incidence and severity of skin reactions in the test group are used to classify the substance's sensitization potential.[11]

Skin Sensitization: Guinea Pig Maximization Test (GPMT)

This is another method for identifying skin sensitizers, considered to be more sensitive than the Buehler test.[11][21]

-

Test Species: Guinea pigs.[21]

-

Procedure: The induction phase involves both intradermal injections of the substance (with an adjuvant to enhance the immune response) and subsequent topical application.[21] After a rest period, a topical challenge is applied.[21]

-

Endpoint: The sensitization potential is determined by the percentage of animals showing a positive skin reaction.[21]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

-

Handling:

-

Storage:

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

-

Eye/Face Protection: Safety glasses with side-shields or goggles.[7][15]

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber).[7][9] Wear suitable protective clothing to prevent skin contact.[2][7]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.[2][19]

First Aid Measures

In case of exposure, follow these first-aid measures:

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[2][9][10][11][13]

-

Skin Contact: Remove contaminated clothing. Wash skin thoroughly with soap and water. Get medical advice if irritation persists.[2][9][10][11]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention if irritation persists.[9][10][11][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor/physician if you feel unwell.[9][10][11][13]

Fire-Fighting Measures

This compound is a flammable liquid.

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[9][10][11][13]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.[9][13]

-

Specific Hazards: Vapors may form explosive mixtures with air.[9] Hazardous decomposition products include carbon oxides.[2][10][11]

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[9][12]

Accidental Release Measures

In the event of a spill or leak:

-

Personal Precautions: Evacuate unnecessary personnel. Eliminate all ignition sources.[7] Avoid breathing vapors and contact with the substance.[7] Ensure adequate ventilation.[9] Wear appropriate PPE.[9]

-

Environmental Precautions: Prevent entry into drains, surface waters, and groundwater.[2][9]

-

Methods for Cleaning Up: Absorb the spill with an inert material such as sand, earth, or vermiculite.[2][7][9] Collect the absorbed material in a suitable, labeled container for disposal.[2]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, state, and federal regulations.[7][9][11] Do not allow it to enter sewers or waterways.[9]

Visual Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Caption: Workflow for responding to a this compound spill.

Caption: Personal Protective Equipment (PPE) selection guide for handling this compound.

References

- 1. An interlaboratory evaluation of the Buehler test for the identification and classification of skin sensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. agc-chemicals.com [agc-chemicals.com]

- 3. biotecnologiebt.it [biotecnologiebt.it]

- 4. download.basf.com [download.basf.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. biotecnologiebt.it [biotecnologiebt.it]

- 7. daikinchemicals.com [daikinchemicals.com]

- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 9. fera.co.uk [fera.co.uk]

- 10. chemview.epa.gov [chemview.epa.gov]

- 11. medicaljournalssweden.se [medicaljournalssweden.se]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 15. OECD 203 - Phytosafe [phytosafe.com]

- 16. oecd.org [oecd.org]

- 17. eurofins.com.au [eurofins.com.au]

- 18. oecd.org [oecd.org]

- 19. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 20. researchgate.net [researchgate.net]

- 21. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

The Historical Trajectory of Prenyl Acetate: From Natural Discovery to Synthetic Production

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Prenyl acetate (B1210297) (3-methyl-2-butenyl acetate), a monoterpene ester, holds a significant place in the realm of flavor and fragrance chemistry. This technical guide provides an in-depth exploration of the historical context surrounding the discovery and isolation of prenyl acetate. It traces the origins of its identification within the broader history of terpene chemistry, outlines the evolution of its isolation from natural sources, and details the development of its synthetic production. This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a structured overview of key scientific milestones, quantitative data, and detailed experimental methodologies.

Introduction: The Dawn of Terpene Chemistry

The story of this compound is intrinsically linked to the broader history of terpene chemistry, a field that began to blossom in the 19th century. Pioneers like Otto Wallach, often hailed as the "father of terpene chemistry," laid the groundwork for understanding these volatile organic compounds derived from isoprene (B109036) units. Wallach's systematic study of essential oils in the late 1800s, which earned him the Nobel Prize in Chemistry in 1910, paved the way for the classification and structural elucidation of terpenes.

Following in his footsteps, Leopold Ruzicka, a Nobel laureate in 1939, further advanced the field with his "biogenetic isoprene rule," which provided a framework for understanding the biosynthesis of terpenes in plants. It was within this flourishing scientific landscape that the individual components of essential oils, including esters like this compound, began to be identified and characterized. While the exact date of the first formal identification of this compound remains elusive in early literature, its discovery was a natural progression of the analytical techniques being developed to probe the complexities of natural fragrances.

Discovery in Nature: The Essence of Ylang-Ylang

This compound occurs naturally as a minor constituent in the essential oil of the ylang-ylang flower (Cananga odorata). The analysis of ylang-ylang oil has a long history, with early 20th-century reports from firms like Schimmel & Co. providing initial insights into its complex composition. However, the definitive identification of minor components like this compound had to await the advent of more sophisticated analytical techniques.

The development of gas chromatography (GC) in the 1940s and its subsequent coupling with mass spectrometry (GC-MS) revolutionized the analysis of essential oils. These powerful techniques allowed for the separation and identification of individual volatile compounds with unprecedented accuracy. It is through these methods that the presence of this compound in ylang-ylang oil was unequivocally confirmed. One analysis of the "Ylang-Ylang Extra" grade of essential oil, which is the fraction collected during the first 1-2 hours of distillation, revealed the presence of this compound at a concentration of 1.38%.